REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7](O)[N:6]=1)=[O:4].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:7]1[N:6]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[CH:10]=[CH:9][CH:8]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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COC(=O)C1=NC(=CC=C1)O
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Name
|
|
Quantity
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138 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the excess phosphorus oxychloride was removed in vacuo
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Type
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TEMPERATURE
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Details
|
The resulting residue was cooled in an ice bath
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Type
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ADDITION
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Details
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anhydrous methanol (146 mL) was slowly added
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Type
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CUSTOM
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Details
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half of the methanol was removed in vacuo and water (208 mL)
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
|
Details
|
The solution was cooled in an ice bath
|
Type
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CUSTOM
|
Details
|
the precipitate was collected
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Type
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DISSOLUTION
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Details
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The solid was dissolved in ethyl acetate
|
Type
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WASH
|
Details
|
this organic phase was washed with water
|
Type
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EXTRACTION
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Details
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The combined aqueous layers were extracted with ethyl acetate and diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC(=N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 43.5 mmol | |
AMOUNT: MASS | 7.47 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |